

# A Comparative Guide to the Bioequivalence of Levamlodipine and Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence, pharmacokinetics, clinical efficacy, and safety of levamlodipine and its racemic parent compound, amlodipine besylate. The information is supported by experimental data from various clinical studies to assist researchers and drug development professionals in their understanding of these two cardiovascular drugs.

Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina, is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. Levamlodipine is the pharmacologically active isomer, responsible for the therapeutic effects of amlodipine.[1] This has led to the development of levamlodipine as a standalone drug, with the hypothesis that it may offer a better efficacy and safety profile compared to the racemic mixture.

## **Bioequivalence and Pharmacokinetic Profile**

Bioequivalence studies are crucial in determining if a new formulation of a drug is therapeutically equivalent to an existing one. Several studies have been conducted to compare the pharmacokinetic parameters of levamlodipine and amlodipine besylate.

A randomized, open-label, two-period crossover study in healthy Chinese subjects demonstrated that a single 5 mg dose of levamlodipine is bioequivalent to a 10 mg dose of



amlodipine under both fasted and fed conditions.[2][3] The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of key pharmacokinetic parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)—were all within the prespecified bioequivalence limits of 80-125%.[3]

Another study comparing a 2.5 mg dose of levamlodipine with a 5 mg dose of amlodipine in healthy Chinese subjects also concluded that the two drugs are bioequivalent under both fasting and fed conditions, with similar pharmacokinetic parameters and good safety profiles.[4]

The following tables summarize the key pharmacokinetic data from these bioequivalence studies.

#### **Pharmacokinetic Parameters under Fasted Conditions**

| Parameter        | Levamlodipine (5<br>mg) | Amlodipine (10 mg) | 90% CI of GMR       |
|------------------|-------------------------|--------------------|---------------------|
| Cmax (ng/mL)     | 2.70 ± 0.49             | 2.83 ± 0.52        | 89.59% ~ 101.61%[5] |
| AUC0-t (ng·h/mL) | 141.32 ± 36.24          | 153.62 ± 33.96     | 87.83% ~ 94.87%[5]  |
| AUC0-∞ (ng·h/mL) | 157.14 ± 45.65          | 173.05 ± 41.78     | 86.28% ~ 93.49%[5]  |

Data presented as mean ± standard deviation.[3]

### **Pharmacokinetic Parameters under Fed Conditions**

| Parameter        | Levamlodipine (5<br>mg) | Amlodipine (10 mg) | 90% CI of GMR       |
|------------------|-------------------------|--------------------|---------------------|
| Cmax (ng/mL)     | 2.73 ± 0.55             | 2.87 ± 0.81        | 90.93% ~ 102.37%[5] |
| AUC0-t (ng·h/mL) | 166.93 ± 49.96          | 165.46 ± 43.58     | 95.75% ~ 104.93%[5] |
| AUC0-∞ (ng·h/mL) | 190.99 ± 70.89          | 189.51 ± 64.70     | 95.36% ~ 105.33%[5] |

Data presented as mean ± standard deviation.[2][3]



### **Experimental Protocols**

The bioequivalence studies cited in this guide generally followed a similar experimental design.

Study Design: The studies were typically single-dose, randomized, open-label, two-period crossover trials.[2][3][4] This design allows for each subject to act as their own control, minimizing variability. The studies were conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2][3][4]

Subjects: Healthy adult volunteers, often of Chinese ethnicity, were enrolled in these studies.[2] [3][4] The number of subjects typically ranged from 24 to 48 participants.[2][3][4]

Drug Administration: In the first period, subjects were randomly assigned to receive either the test drug (levamlodipine) or the reference drug (amlodipine besylate). After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects received the alternate drug in the second period.[2][5]

Sample Collection and Analysis: Blood samples were collected at predetermined time points after drug administration.[5] Plasma concentrations of the active moiety (S-amlodipine) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

The following diagram illustrates the typical workflow of a two-period crossover bioequivalence study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Levamlodipine and Amlodipine Besylate]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15611209#bioequivalence-study-of-levamlodipine-vs-amlodipine-besylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com